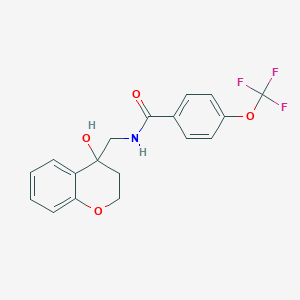

![molecular formula C8H9Br2N3O B2454123 3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide CAS No. 2470440-44-7](/img/structure/B2454123.png)

3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide” is a chemical compound with the CAS Number: 2470440-44-7 . It has a molecular weight of 322.99 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3-Aminopyrido[1,2-a]pyrimidin-4-one derivatives has been achieved through an operationally simple reaction . This reaction, known as C-3 chalcogenation, can be executed on a gram scale and highlights broad functional group tolerance . The reaction proceeds under mild conditions and yields diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O.2BrH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h1-5H,9H2;2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

The compound has been involved in metal-free C-3 chalcogenation reactions . These reactions, which include sulfenylation and selenylation, result in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 322.99 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

The compound 3-Aminopyrido[1,2-a]pyrimidin-4-one dihydrobromide and its derivatives have been primarily studied for their chemical synthesis and potential applications in various fields. Notable research includes:

Synthesis Techniques :

- The synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones, a biologically relevant derivative, was reported using activated alkynoates and substituted 2-aminopyridines. This method produces metabolically stable trifluoromethyl substituted pyrido[1,2-a]pyrimidines under mild conditions (Harriman et al., 2003).

- An efficient silver-catalyzed intermolecular cyclization of 2-aminopyridines with various alkynoates was developed to synthesize 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones. This transformation offers products with a wide range of functional groups under convenient conditions (Chen et al., 2017).

Applications in Medicinal Chemistry :

- Synthesis and molecular modelling studies of a novel series of compounds, including 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, were carried out. These compounds were evaluated as multitarget Ser/Thr kinases inhibitors, showing significant inhibitory potency against protein kinases, indicating their potential in the development of new therapeutics (Loidreau et al., 2015).

- A series of new 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated as anticancer agents. Some of the synthesized compounds showed potent antitumor activity, highlighting their potential in cancer therapy (Elgohary & El-Arab, 2013).

Advancements in Green Chemistry :

- A green route to a privileged backbone was demonstrated through the solvent-free synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones catalyzed by BiCl3. This method stands out for its environmental friendliness and the formation of only water and alcohol as co-products (Roslan et al., 2015).

Chemical Properties and Structural Studies :

- The crystal structure and spectral characteristics of derivatives like 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one were investigated to understand their structural properties and potential applications in various chemical and pharmaceutical domains (Koval’chukova et al., 2004).

Mecanismo De Acción

Mode of Action

It has been suggested that it may involve a radical mechanistic pathway . This suggests that the compound may interact with its targets by donating or accepting electrons, leading to changes in the targets’ structure or function.

Biochemical Pathways

It has been used to synthesize diversely orchestrated 3-ars/arse derivatives

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.2BrH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h1-5H,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWNIJXRSDQORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)N.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)

![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)

![6-Tert-butyl-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454060.png)